6-Chloro-5-methyl-1,3-benzoxazol-2-amine
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Overview
Description
6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C8H7ClN2O . It is also known as 2-Benzoxazolamine, 6-chloro-5-methyl- .
Synthesis Analysis
The synthesis of this compound involves various pathways. One method involves the use of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Another method involves the cyclization reactions of 2-aminophenols with β-diketones .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The compound has a molecular weight of 182.61 .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various substrates and conditions. For instance, benzoxazole synthesis involves the use of 2-aminophenols with different substrates under various conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 329.5±34.0 °C, a predicted density of 1.403±0.06 g/cm3, and a predicted pKa of 2.66±0.30 .
Scientific Research Applications
Structural Analysis and Coordination Compounds
A study by Téllez et al. (2013) synthesized a compound containing 6-Chloro-5-methyl-1,3-benzoxazol-2-amine and investigated its structural properties, including its stability and potential conformations. This research provides insight into the compound's utility in creating coordination compounds with metals like cobalt and nickel, highlighting its potential in material science and coordination chemistry (Téllez et al., 2013).
Chemical Reactions of Benzoxazolin-2-ones
Karimova et al. (2011) explored the synthesis of 6-chlorosulfonyl derivatives from benzoxazolin-2-one, leading to the creation of various amides and acids. This research emphasizes the compound's reactivity and its use in synthesizing a range of chemical derivatives, which could be relevant in organic chemistry and materials science (Karimova et al., 2011).
Hydrolysis of Acetylenecarboxylic Acid Derivatives
The study by Iwanami et al. (1964) involved the hydrolysis of various acetylenecarboxylic acid derivatives, including a compound structurally related to this compound. This research provides insights into the hydrolysis mechanisms of these compounds, which is vital for understanding their behavior in different chemical environments (Iwanami et al., 1964).
Synthesis and Evaluation of Anticancer Agents
Murty et al. (2011) synthesized a series of benzoxazole and benzoxazolone derivatives, including this compound, to evaluate their potential as anticancer agents. This study highlights the possible biomedical applications of these compounds in developing new therapeutic agents (Murty et al., 2011).
Antimicrobial Activities
Bektaş et al. (2007) explored the antimicrobial properties of various triazole derivatives, including those related to this compound. This research contributes to understanding these compounds' potential in creating new antimicrobial agents (Bektaş et al., 2007).
Catalyzed N-Alkylation and Antimicrobial Properties
Another study by Murty et al. (2011) describes the synthesis of benzoxazoles and benzoxazolone derivatives using cesium fluoride–Celite catalysis. This research further emphasizes the compound's relevance in synthesizing derivatives with potential antimicrobial properties (Murty et al., 2011).
Novel Heterocyclic Systems
Ibrahim et al. (2022) utilized a derivative of this compound to create a variety of new heterocyclic systems, demonstrating its utility in innovative organic synthesis and the development of compounds with potential pharmacological applications (Ibrahim et al., 2022).
5-HT3 Receptor Agonists
Sato et al. (1998) investigated benzoxazole derivatives as potential 5-HT3 receptor partial agonists. This research highlights the potential use of this compound in developing new treatments for conditions like irritable bowel syndrome (Sato et al., 1998).
Novel Synthesis Methods
Kudo et al. (1996) demonstrated a novel synthesis method involving a compound related to this compound, contributing to the field of synthetic chemistry and the development of new synthetic routes (Kudo et al., 1996).
Polyamide Synthesis
Agag et al. (2011) explored the synthesis of main-chain type polybenzoxazines, including those derived from this compound, demonstrating its potential in creating novel polymeric materials (Agag et al., 2011).
Safety and Hazards
While specific safety and hazard information for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For instance, in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been known to interact with their targets, leading to various biological activities . For instance, some benzoxazole derivatives have shown antifungal activity .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways . The compound might affect these pathways and their downstream effects.
Pharmacokinetics
One of the benzoxazole derivatives displayed good potency, improved pharmacokinetics, and excellent in vivo efficacy . The bioavailability of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine might be influenced by similar factors.
Result of Action
Some benzoxazole derivatives have shown cytotoxic effects in lung, breast, and colon cancer cells .
properties
IUPAC Name |
6-chloro-5-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXBWWRLPZYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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